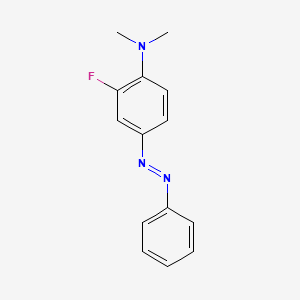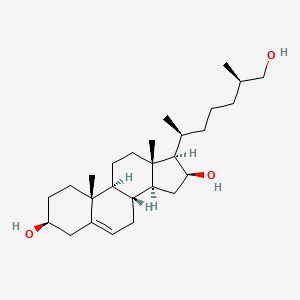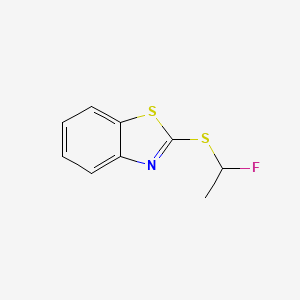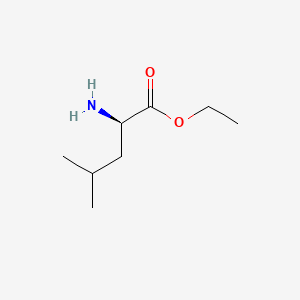
(R)-Ethyl 2-amino-4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ethyl 2-amino-4-methylpentanoate is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. It is an ester derivative of the amino acid leucine, and its chiral nature makes it an important intermediate in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-4-methylpentanoate typically involves the esterification of ®-2-amino-4-methylpentanoic acid (leucine) with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture of leucine and ethanol in the presence of the acid catalyst until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-amino-4-methylpentanoate may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of biocatalysts, such as lipases, for the esterification process is also explored to achieve higher enantioselectivity and environmentally friendly production methods.
化学反応の分析
Types of Reactions
®-Ethyl 2-amino-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
科学的研究の応用
®-Ethyl 2-amino-4-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a prodrug and its role in drug delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-Ethyl 2-amino-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active amino acid, which then participates in various biochemical pathways. The chiral nature of the compound allows for selective interactions with biological targets, enhancing its efficacy and specificity.
類似化合物との比較
Similar Compounds
(S)-Ethyl 2-amino-4-methylpentanoate: The enantiomer of ®-Ethyl 2-amino-4-methylpentanoate with different biological activity.
Ethyl 2-amino-4-methylbutanoate: A similar ester with a shorter carbon chain.
Methyl 2-amino-4-methylpentanoate: An ester with a different alkyl group.
Uniqueness
®-Ethyl 2-amino-4-methylpentanoate is unique due to its chiral nature and specific interactions with biological targets. Its enantiomeric purity and ability to participate in selective biochemical reactions make it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
ethyl (2R)-2-amino-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLJVBIRIXQRN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
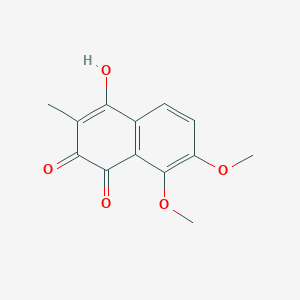
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
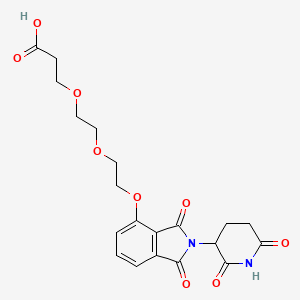
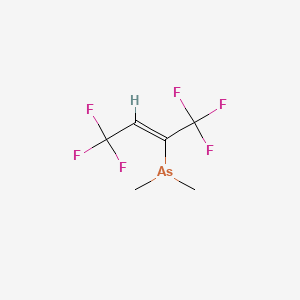
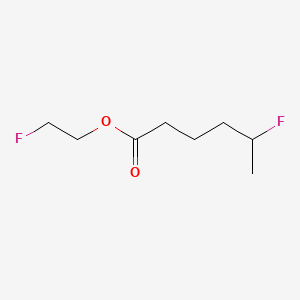
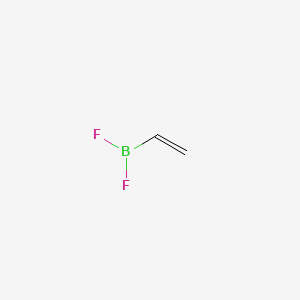
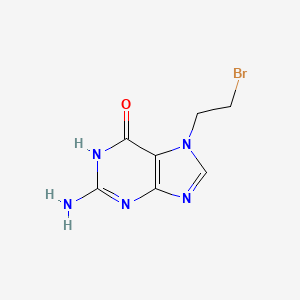
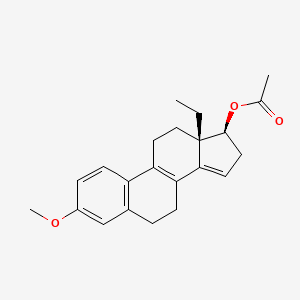
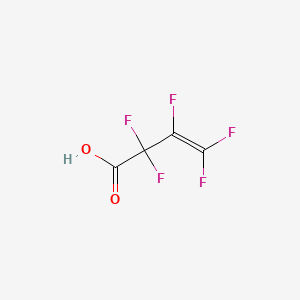
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
